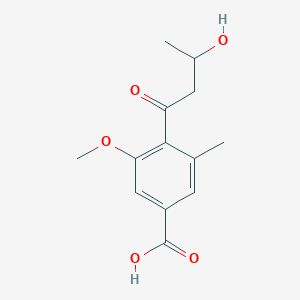
Pyrenochaetic acid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrenochaetic acid B is a phytotoxin produced by the fungus Pyrenochaeta terrestris. It is one of three related compounds, the others being pyrenochaetic acids A and C. The structure of this compound is 4-(3-hydroxybutyroyl)-3-methoxy-5-methylbenzoic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrenochaetic acid B is typically isolated from the culture filtrates of Pyrenochaeta terrestris. The biosynthesis involves the incorporation of precursors such as [14C]acetate, [14C]formate, and methyl [14C]methionine . These precursors are added to the cultures, where they are metabolized into this compound through a series of enzymatic reactions.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in laboratory settings for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrenochaetic acid B can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the molecule.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Pyrenochaetic acid B has several applications in scientific research:
Chemistry: It is used as a model compound to study the biosynthesis of polyketides.
Biology: The compound is studied for its phytotoxic effects on plants, particularly in understanding plant-pathogen interactions.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of pyrenochaetic acid B involves its interaction with specific molecular targets in plants. It disrupts cellular processes by inhibiting key enzymes and pathways, leading to phytotoxic effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrenochaetic acid A: 4-crotonoyl-3-methoxy-5-methylbenzoic acid
Pyrenochaetic acid C: 4-butyroyl-3-methoxy-5-methylbenzoic acid
Pyrenocine A: Another related compound produced by
Uniqueness
Pyrenochaetic acid B is unique due to its specific structure, which includes a hydroxybutyroyl group. This structural feature differentiates it from pyrenochaetic acids A and C, which have different acyl groups. The presence of the hydroxybutyroyl group may contribute to its distinct biological activity and phytotoxicity .
Propriétés
Numéro CAS |
79214-48-5 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C13H16O5/c1-7-4-9(13(16)17)6-11(18-3)12(7)10(15)5-8(2)14/h4,6,8,14H,5H2,1-3H3,(H,16,17) |
Clé InChI |
ISUCSLSQOIOUHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)CC(C)O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


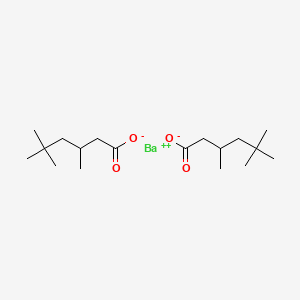
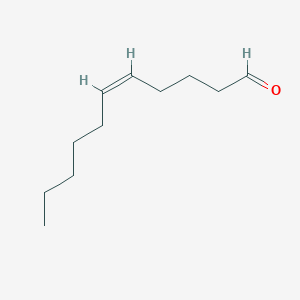

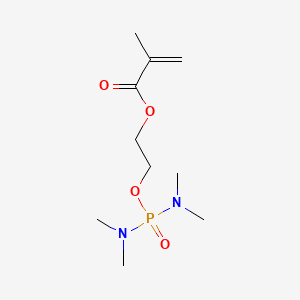
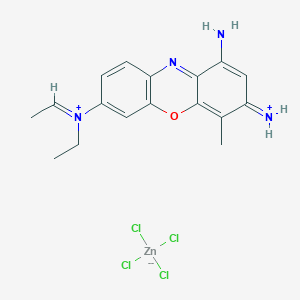
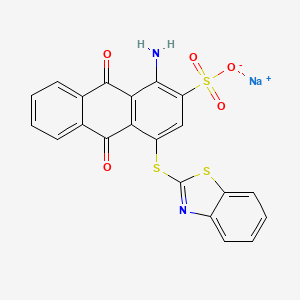
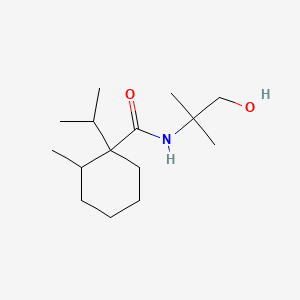
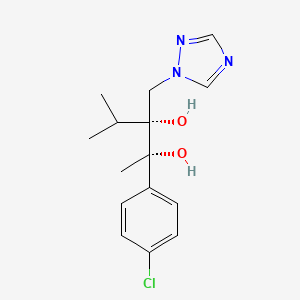
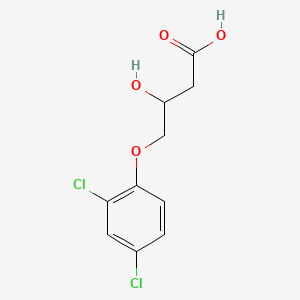
![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
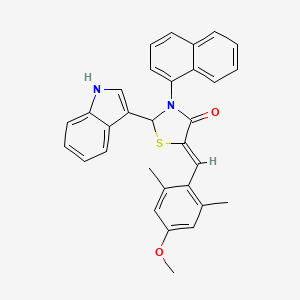
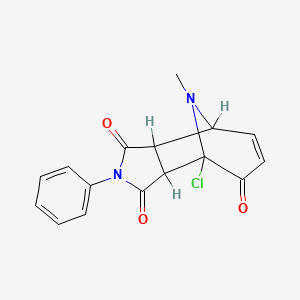
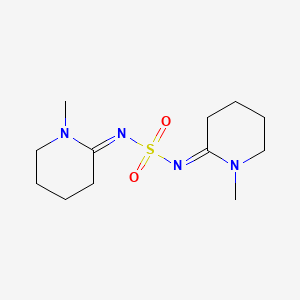
![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
